2-Chloro-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6h)-one
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Overview
Description
2-Chloro-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6h)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of chlorine and methyl groups in the structure may influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6h)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including halogenation, alkylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6h)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6h)-one depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of the chlorine and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methyl-1,6-naphthyridine: Lacks the dihydro and ketone functionalities.
6-Methyl-1,6-naphthyridin-5(6h)-one: Lacks the chlorine atom.
2-Chloro-1,6-naphthyridin-5(6h)-one: Lacks the methyl group.
Uniqueness
2-Chloro-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6h)-one is unique due to the combination of chlorine, methyl, and dihydro functionalities, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C9H9ClN2O |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-chloro-6-methyl-7,8-dihydro-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C9H9ClN2O/c1-12-5-4-7-6(9(12)13)2-3-8(10)11-7/h2-3H,4-5H2,1H3 |
InChI Key |
FKSSVJHAWRIFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=N2)Cl |
Origin of Product |
United States |
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